molecular formula C17H15NO2 B111858 (3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid CAS No. 1415811-70-9

(3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid

Cat. No. B111858
M. Wt: 265.31 g/mol
InChI Key: GLXGRTQDOFCAAZ-ZENOOKHLSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Heterocyclic Compounds in Pharmaceuticals

  • Quinoxaline and its derivatives, including quinolines and quinazolines, are integral to pharmaceuticals, exhibiting properties like antitumoral activities. These compounds serve as catalyst ligands and are essential in synthesizing various bioactive molecules (Aastha Pareek & Dharma Kishor, 2015).

Corrosion Inhibition

  • Quinoline derivatives are utilized as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces, highlighting their importance in industrial applications (C. Verma, M. Quraishi, & E. Ebenso, 2020).

Biomedical Applications

  • The synthesis and structure-activity relationships of benzimidazole-quinoline compounds are crucial for developing novel therapeutics to treat various illnesses, including cancer, bacterial, and fungal infections. This emphasizes the potential of quinoline derivatives in medicinal chemistry (Salahuddin et al., 2023).

Optoelectronic Materials

  • Quinazoline derivatives have been explored for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. Their incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials (G. Lipunova et al., 2018).

Biocatalyst Inhibition by Carboxylic Acids

  • Carboxylic acids, including those derived from plant sources, have shown significant biological activity, including antimicrobial and cytotoxic effects. These findings are relevant for developing new compounds with potential CNS activity (S. Saganuwan, 2017; B. Godlewska-Żyłkiewicz et al., 2020).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(12S,13R,17S)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaene-12-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c19-17(20)16-13-7-3-6-12(13)15-11-5-2-1-4-10(11)8-9-14(15)18-16/h1-6,8-9,12-13,16,18H,7H2,(H,19,20)/t12-,13+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXGRTQDOFCAAZ-ZENOOKHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C4=CC=CC=C4C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid

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